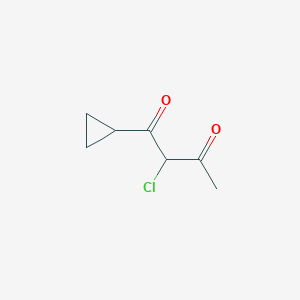

2-Chloro-1-cyclopropylbutane-1,3-dione

Description

BenchChem offers high-quality 2-Chloro-1-cyclopropylbutane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-cyclopropylbutane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1-cyclopropylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMZQGFCEWHHCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C1CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620623 | |

| Record name | 2-Chloro-1-cyclopropylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473924-31-1 | |

| Record name | 2-Chloro-1-cyclopropylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-1-cyclopropylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-cyclopropylbutane-1,3-dione is a halogenated β-dicarbonyl compound featuring a cyclopropyl group. This molecule holds potential interest for researchers in synthetic and medicinal chemistry due to the unique combination of its structural motifs. The cyclopropyl group is a well-known bioisostere for a phenyl ring or a double bond and can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. The α-chloro-β-dicarbonyl moiety is a reactive functional group that can participate in various chemical transformations, making it a valuable synthetic intermediate. This technical guide provides a comprehensive overview of the known chemical properties, a putative synthetic protocol, and potential applications of 2-Chloro-1-cyclopropylbutane-1,3-dione.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉ClO₂ | PubChem[1] |

| Molecular Weight | 160.60 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-1-cyclopropylbutane-1,3-dione | PubChem[1] |

| CAS Number | 473924-31-1 | PubChem[1] |

| Canonical SMILES | CC(=O)C(C(=O)C1CC1)Cl | PubChem[1] |

| InChI | InChI=1S/C7H9ClO2/c1-4(9)6(8)7(10)5-2-3-5/h5-6H,2-3H2,1H3 | PubChem[1] |

| Appearance | Not Available | Guidechem[2] |

Experimental Protocols

Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione

The synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione can be achieved via the electrophilic chlorination of its precursor, 1-cyclopropylbutane-1,3-dione. A plausible experimental protocol is detailed below.

Reaction:

1-cyclopropylbutane-1,3-dione + SO₂Cl₂ → 2-Chloro-1-cyclopropylbutane-1,3-dione + SO₂ + HCl

Materials:

-

1-cyclopropylbutane-1,3-dione

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, dissolve 1-cyclopropylbutane-1,3-dione (1.0 eq) in anhydrous dichloromethane under an argon or nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-Chloro-1-cyclopropylbutane-1,3-dione.

Reactivity and Potential Applications

The reactivity of 2-Chloro-1-cyclopropylbutane-1,3-dione is dominated by the electrophilic nature of the carbon bearing the chlorine atom and the acidic nature of the proton at the α-position (if present in the enol tautomer).

Nucleophilic Substitution

The chlorine atom can be displaced by a variety of nucleophiles, providing a route to a diverse range of substituted 1,3-diones. This makes the compound a potentially useful building block in organic synthesis.

Medicinal Chemistry and Drug Development

The cyclopropyl group is a valuable motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and reduce off-target effects. The dicarbonyl moiety is present in numerous biologically active compounds and can act as a metal chelator or a Michael acceptor. The combination of these features in 2-Chloro-1-cyclopropylbutane-1,3-dione suggests its potential as a scaffold for the development of novel therapeutic agents. For instance, β-dicarbonyl-containing compounds have been investigated as inhibitors of various enzymes.

Biological Activity Screening Workflow

A generalized workflow for screening the biological activity of 2-Chloro-1-cyclopropylbutane-1,3-dione is presented below. This workflow outlines the initial steps from in vitro assays to more complex cellular and in vivo studies.

Conclusion

2-Chloro-1-cyclopropylbutane-1,3-dione is a molecule with interesting structural features that suggest its utility in both synthetic and medicinal chemistry. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers interested in exploring its properties and potential applications. The provided synthetic protocol offers a starting point for its preparation, and the outlined reactivity and screening workflows can guide further investigation into its chemical and biological significance. As with any reactive chemical, appropriate safety precautions should be taken when handling this compound.

References

An In-depth Technical Guide on 2-Chloro-1-cyclopropylbutane-1,3-dione (CAS 473924-31-1)

Chemical Identity and Properties

2-Chloro-1-cyclopropylbutane-1,3-dione is a halogenated beta-diketone containing a cyclopropyl moiety. Its chemical structure suggests it may serve as a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| CAS Number | 473924-31-1 | PubChem[1] |

| Molecular Formula | C₇H₉ClO₂ | PubChem[1] |

| Molecular Weight | 160.60 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-1-cyclopropylbutane-1,3-dione | PubChem[1] |

| Canonical SMILES | CC(=O)C(C(=O)C1CC1)Cl | PubChem[1] |

| InChI Key | NUMZQGFCEWHHCX-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 160.0291072 | PubChem[1] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

Potential Synthesis and Experimental Protocols

While a specific, validated experimental protocol for the synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione is not available in the searched literature, a plausible synthetic route can be inferred from general chemical principles and the synthesis of analogous compounds. The logical precursor would be 1-cyclopropylbutane-1,3-dione (CAS 21573-10-4).[2][3] The synthesis would likely involve the chlorination of this precursor at the C2 position.

Hypothetical Experimental Protocol: Chlorination of 1-cyclopropylbutane-1,3-dione

This protocol is a generalized procedure and would require optimization.

Objective: To synthesize 2-Chloro-1-cyclopropylbutane-1,3-dione from 1-cyclopropylbutane-1,3-dione.

Materials:

-

1-cyclopropylbutane-1,3-dione

-

A suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))

-

An inert solvent (e.g., dichloromethane (CH₂Cl₂), chloroform (CHCl₃), carbon tetrachloride (CCl₄))

-

A weak base (optional, e.g., pyridine, triethylamine) to neutralize HCl by-product.

Procedure:

-

Dissolve 1-cyclopropylbutane-1,3-dione in an appropriate volume of the chosen inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the reaction mixture in an ice bath (0-5 °C).

-

Slowly add a stoichiometric amount (1 equivalent) of the chlorinating agent dropwise to the stirred solution.

-

If sulfuryl chloride is used, monitor for the evolution of gas (SO₂ and HCl). The reaction may be exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture may be washed with a dilute aqueous solution of sodium bicarbonate to remove any acidic by-products, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Table 2: Hypothetical Reaction Parameters

| Parameter | Suggested Condition |

| Reactants | 1-cyclopropylbutane-1,3-dione, Chlorinating Agent (e.g., SO₂Cl₂) |

| Solvent | Dichloromethane or Chloroform |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours (TLC monitored) |

| Work-up | Aqueous bicarbonate wash, brine wash, drying, and solvent evaporation |

| Purification | Column Chromatography or Vacuum Distillation |

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2-Chloro-1-cyclopropylbutane-1,3-dione has been found in the public domain.

Potential Applications in Research and Drug Development

The structural motifs present in 2-Chloro-1-cyclopropylbutane-1,3-dione suggest potential utility in medicinal chemistry and drug discovery.

-

Cyclopropane Ring: The cyclopropyl group is a bioisostere for phenyl rings and double bonds, often used to improve metabolic stability, binding affinity, and potency of drug candidates. Compounds containing cyclopropane rings have shown a wide range of biological activities, including antimicrobial and anticancer properties.

-

Beta-Diketone Moiety: The 1,3-dione functionality is a versatile scaffold for synthesizing various heterocyclic compounds and can act as a chelating agent for metal ions. This moiety is present in some natural products with biological activity.

-

Chloro Substituent: The presence of a chlorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

Given these features, 2-Chloro-1-cyclopropylbutane-1,3-dione could be a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and potential application in a research context.

Caption: A generalized workflow for the synthesis of the target compound.

Caption: Potential workflow for utilizing the compound in drug discovery.

References

2-Chloro-1-cyclopropylbutane-1,3-dione molecular structure

An In-Depth Technical Guide on 2-Chloro-1-cyclopropylbutane-1,3-dione

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and structured data for practical application.

Molecular Structure and Properties

2-Chloro-1-cyclopropylbutane-1,3-dione is a halogenated beta-diketone featuring a cyclopropyl group. Its chemical structure is foundational to its reactivity and potential use as a building block in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-1-cyclopropylbutane-1,3-dione | [1] |

| Molecular Formula | C₇H₉ClO₂ | [1][2] |

| Molecular Weight | 160.60 g/mol | [1] |

| CAS Number | 473924-31-1 | [1][2] |

| Canonical SMILES | CC(=O)C(C(=O)C1CC1)Cl | [1] |

| InChI Key | NUMZQGFCEWHHCX-UHFFFAOYSA-N | [1] |

| Boiling Point | 220.256 °C at 760 mmHg | [3] |

| Flash Point | 88.239 °C | [3] |

| Vapor Pressure | 0.114 mmHg at 25 °C |[3] |

Synthesis Pathway

The synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione is typically achieved in a two-step process. First, the precursor 1-cyclopropylbutane-1,3-dione is synthesized. This intermediate is then chlorinated at the alpha-position to yield the final product.

Caption: Synthesis workflow for 2-Chloro-1-cyclopropylbutane-1,3-dione.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent chlorination.

Synthesis of 1-Cyclopropylbutane-1,3-dione (Intermediate)

This protocol is based on the Claisen condensation of cyclopropyl methyl ketone and ethyl acetate.[4][5]

Materials and Reagents:

-

Cyclopropyl methyl ketone (1.0 eq)

-

Ethyl acetate (excess, as solvent and reagent)

-

Sodium ethoxide (21 wt% solution in ethanol, 1.0 eq)

-

10% Hydrochloric acid

-

Ethyl ether

-

Magnesium sulfate (anhydrous)

-

Nitrogen gas

Procedure:

-

To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.[4]

-

Fit the reaction flask with a condenser and a Dean-Stark trap to remove ethanol via azeotropic distillation. Heat the mixture.[4]

-

Add more ethyl acetate as needed to maintain the reaction volume. Continue heating for approximately three hours until the distillate temperature reaches 75 °C.[4]

-

Allow the reaction to cool and stand overnight. A white solid precipitate will form.[4]

-

Collect the solid by filtration. Dissolve it in water and acidify the solution to a pH of ~2 at 0 °C using 10% aqueous hydrochloric acid.[4]

-

Extract the acidified aqueous solution three times with ethyl ether.[4]

-

Wash the initial ethyl acetate filtrate with water (3x), acidify with 10% HCl, and extract with ethyl ether.[4]

-

Combine all ether extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil.[4] The product can be used in the next step, often without further purification.[4]

Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione

This proposed protocol employs electrophilic chlorination of the beta-diketone intermediate, a common method for such transformations. The methodology is adapted from the synthesis of structurally similar compounds.[6]

Materials and Reagents:

-

1-Cyclopropylbutane-1,3-dione (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-cyclopropylbutane-1,3-dione in anhydrous dichloromethane in a flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic and should be controlled to maintain the temperature.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 2-Chloro-1-cyclopropylbutane-1,3-dione by column chromatography on silica gel or by vacuum distillation to yield the pure compound.

Applications in Research and Development

As a functionalized beta-diketone, 2-Chloro-1-cyclopropylbutane-1,3-dione holds potential as a versatile intermediate in organic synthesis. The presence of two carbonyl groups, a reactive alpha-chloro position, and a cyclopropyl ring offers multiple sites for chemical modification.

For drug development professionals, this molecule can serve as a starting material or key building block for synthesizing heterocyclic compounds and other complex molecular architectures with potential biological activity. The cyclopropyl moiety is a common feature in many pharmaceutical agents, valued for its ability to introduce conformational rigidity and modulate metabolic stability.[7] The analogous compound, 1-cyclopropyl-1,3-butanedione, is used in the synthesis of antimicrobial agents, suggesting a similar potential for its chlorinated derivative.[5]

Caption: Key features and applications of the target molecule.

References

- 1. 2-Chloro-1-cyclopropylbutane-1,3-dione | C7H9ClO2 | CID 21949831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 1-Cyclopropyl-1,3-butanedione | 21573-10-4 [chemicalbook.com]

- 6. Buy 2-Chloro-1-cyclobutyl-butane-1,3-dione (EVT-1715924) | 1020732-21-1 [evitachem.com]

- 7. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]

Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis pathway for 2-Chloro-1-cyclopropylbutane-1,3-dione, a valuable building block in organic synthesis. The synthesis is typically achieved in a two-step process: the formation of the precursor 1-cyclopropylbutane-1,3-dione, followed by its selective α-chlorination. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway for clarity.

Synthesis Pathway Overview

The synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione proceeds through two key transformations:

-

Step 1: Synthesis of 1-Cyclopropylbutane-1,3-dione. This intermediate is commonly prepared via a Claisen condensation reaction between cyclopropyl methyl ketone and an acetylating agent such as ethyl acetate. The reaction is base-mediated, with common bases including sodium ethoxide or sodium hydride.

-

Step 2: α-Chlorination of 1-Cyclopropylbutane-1,3-dione. The active methylene group in the 1,3-dione precursor is then chlorinated to yield the final product. Common chlorinating agents for this type of transformation include sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS).

The overall reaction scheme is presented below.

Figure 1: Synthesis pathway for 2-Chloro-1-cyclopropylbutane-1,3-dione.

Experimental Protocols

Step 1: Synthesis of 1-Cyclopropylbutane-1,3-dione

Two effective methods for the synthesis of the precursor, 1-cyclopropylbutane-1,3-dione, are presented below.

Method A: Claisen Condensation using Sodium Ethoxide [1]

-

To a stirred solution of 8.4 g (0.1 mol) of cyclopropyl methyl ketone in 100 mL of ethyl acetate under a nitrogen atmosphere, add dropwise 39 mL (0.1 mol) of a 21 wt % solution of sodium ethoxide in absolute ethanol.

-

Fit the flask with a condenser and a Dean-Stark trap and heat the mixture.

-

Remove the ethanol by azeotropic distillation, adding more ethyl acetate as needed.

-

After approximately three hours, when the temperature of the distillate reaches 75°C, allow the reaction to cool and stand overnight.

-

Collect the precipitated white solid by filtration.

-

Dissolve the solid in water and acidify the solution at 0°C with 10% aqueous hydrochloric acid.

-

Extract the aqueous solution three times with diethyl ether.

-

Combine the ether extracts, dry over magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield 1-cyclopropyl-1,3-butanedione as an oil.

Method B: Reaction of Cyclopropanecarboxylic Acid and Acetone [2]

-

Introduce boron trifluoride gas for one hour at 40°C into a mixture of 191 g of cyclopropanecarboxylic acid and 45 g of acetone.

-

Dilute the resulting black oily product with 800 ml of ether.

-

Wash the ether phase four times with 300 ml of water each time.

-

With ice cooling, add 30% sodium hydroxide solution until the pH value is approximately 9.

-

Separate the ether layer and extract the aqueous phase three times with 300 ml of ether each time.

-

Collect the ether phases, dry over sodium sulfate, purify with active charcoal, filter, and concentrate by evaporation.

-

Purify the remaining oil by chromatography through a silica gel column with ether/hexane (1:3) as the eluent to yield the product.

Step 2: Proposed Protocol for the α-Chlorination of 1-Cyclopropylbutane-1,3-dione

Proposed Method: Chlorination using Sulfuryl Chloride

-

Dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in a suitable anhydrous solvent, such as dichloromethane or diethyl ether, under a nitrogen atmosphere.

-

Cool the solution to a temperature between -10°C and 0°C using an ice-salt or dry ice-acetone bath.

-

Slowly add a solution of sulfuryl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the stirred solution of the dione.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 2-chloro-1-cyclopropylbutane-1,3-dione.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione and its precursor.

| Step | Reactants | Product | Yield | Purity | Reference |

| 1 (Method A) | Cyclopropyl methyl ketone, Ethyl acetate, Sodium ethoxide | 1-Cyclopropylbutane-1,3-dione | 3.5 g | 75% (GC) | [1] |

| 1 (Method B) | Cyclopropanecarboxylic acid, Acetone, Boron trifluoride | 1-Cyclopropylbutane-1,3-dione | 22 g | N/A | [2] |

| 2 (Chlorination) | 1-Cyclopropylbutane-1,3-dione, Chlorinating agent | 2-Chloro-1-cyclopropylbutane-1,3-dione | 62.0% | N/A | [3] |

Note: The 62.0% yield for the chlorination step is a referenced value from a chemical database; however, the primary literature source for this specific value was not identified in the search.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and characterization of 2-Chloro-1-cyclopropylbutane-1,3-dione.

Figure 2: General experimental workflow for the synthesis and analysis.

References

Technical Guide: The α-Chlorination of 1-Cyclopropylbutane-1,3-dione

Introduction

The α-chlorination of β-dicarbonyl compounds is a fundamental transformation in organic synthesis, yielding versatile intermediates for the construction of more complex molecular architectures. The resulting α-chloro-β-dicarbonyls are valuable building blocks, particularly in the development of pharmaceutical agents and specialty chemicals.[1] This guide focuses on the specific chlorination of 1-cyclopropylbutane-1,3-dione (CAS No. 21573-10-4) to produce 2-chloro-1-cyclopropylbutane-1,3-dione (CAS No. 473924-31-1).[2][3][4]

We will explore the underlying reaction mechanism, provide a representative experimental protocol, and summarize reaction conditions for analogous systems. Common and effective chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).[1][5][6] Sulfuryl chloride, in particular, is widely used for converting C-H bonds adjacent to carbonyl groups into C-Cl bonds.[5]

Core Reaction Mechanism

The α-chlorination of 1,3-diones proceeds via a well-established, multi-step mechanism involving keto-enol tautomerism. The acidic nature of the α-proton between the two carbonyl groups is central to this process.

-

Keto-Enol Tautomerism: 1-Cyclopropylbutane-1,3-dione exists as an equilibrium mixture of its keto and enol tautomers.[7] The enol form possesses an electron-rich C=C double bond, which functions as the nucleophile in the key chlorination step.

-

Electrophilic Attack: The nucleophilic enol attacks an electrophilic chlorine source (e.g., Cl⁺ generated from a chlorinating agent like SO₂Cl₂).[1][5] This attack occurs at the α-carbon, forming a new C-Cl bond and a resonance-stabilized oxonium ion intermediate.

-

Deprotonation: A weak base, such as the solvent or the Cl⁻ counter-ion, removes the proton from the enolic oxygen, regenerating the carbonyl group and yielding the final 2-chloro-1-cyclopropylbutane-1,3-dione product.

References

- 1. Buy 2-Chloro-1-cyclobutyl-butane-1,3-dione (EVT-1715924) | 1020732-21-1 [evitachem.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Cyclopropyl-butane-1,3-dione | C7H10O2 | CID 11018869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-1-cyclopropylbutane-1,3-dione | C7H9ClO2 | CID 21949831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. 1-Cyclopropyl-1,3-butanedione, CAS No. 21573-10-4 - iChemical [ichemical.com]

Spectroscopic and Synthetic Profile of 2-Chloro-1-cyclopropylbutane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for 2-Chloro-1-cyclopropylbutane-1,3-dione. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic spectroscopy and synthesis, drawing parallels with structurally related compounds to offer a robust predictive analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-Chloro-1-cyclopropylbutane-1,3-dione, based on its molecular structure and known trends for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~4.5 - 4.7 | Singlet | 1H | -CHCl- | The electronegative chlorine atom and adjacent carbonyl groups will significantly deshield this proton. |

| ~2.5 - 2.7 | Multiplet | 1H | Cyclopropyl CH | Deshielded by the adjacent carbonyl group. |

| ~2.3 | Singlet | 3H | -C(O)CH₃ | Protons of the acetyl group. |

| ~1.0 - 1.3 | Multiplet | 4H | Cyclopropyl CH₂ | Diastereotopic protons of the cyclopropyl ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~200 - 205 | C=O (acetyl) | Typical chemical shift for a ketone carbonyl. |

| ~195 - 200 | C=O (cyclopropyl) | Typical chemical shift for a ketone carbonyl. |

| ~60 - 65 | -CHCl- | The carbon atom bonded to chlorine is significantly deshielded. |

| ~25 - 30 | -C(O)CH₃ | Carbon of the acetyl methyl group. |

| ~20 - 25 | Cyclopropyl CH | Methine carbon of the cyclopropyl ring. |

| ~10 - 15 | Cyclopropyl CH₂ | Methylene carbons of the cyclopropyl ring. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 3050 | Medium | C-H stretch (sp³ and sp²) |

| ~1720 - 1740 | Strong | C=O stretch (asymmetric) |

| ~1690 - 1710 | Strong | C=O stretch (symmetric) |

| ~1000 - 1200 | Medium | C-C stretch |

| ~700 - 800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| 160/162 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 125 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 117/119 | [M - CH₃CO]⁺ | Loss of the acetyl group. |

| 87 | [C₄H₃O₂Cl]⁺ | Fragmentation of the cyclopropyl ring. |

| 69 | [C₄H₅O]⁺ | Cyclopropylcarbonyl cation. |

| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak). |

Synthesis and Experimental Protocols

Proposed Synthesis of 2-Chloro-1-cyclopropylbutane-1,3-dione

The synthesis of the target compound can be achieved through the α-chlorination of the corresponding β-diketone, 1-cyclopropylbutane-1,3-dione.

Caption: Proposed synthesis workflow for 2-Chloro-1-cyclopropylbutane-1,3-dione.

Protocol:

-

Dissolution: Dissolve 1-cyclopropylbutane-1,3-dione in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) in DCM dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1]

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).[1][2]

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3][4]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[3] A background spectrum of the clean ATR crystal should be taken prior to sample analysis.[3][5]

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: Utilize electron ionization (EI) at 70 eV.[6][7]

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 40-200 amu).

Plausible Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a potential fragmentation pathway for 2-Chloro-1-cyclopropylbutane-1,3-dione under electron ionization conditions.

Caption: A plausible mass spectrometry fragmentation pathway for 2-Chloro-1-cyclopropylbutane-1,3-dione.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. agilent.com [agilent.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to 2-Chloro-1-cyclopropylbutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-1-cyclopropylbutane-1,3-dione, including its chemical properties, detailed synthesis protocols, and potential biological significance based on related structures. The information is intended for professionals in chemical research and drug development.

Chemical Identity and Properties

The IUPAC name for the compound is 2-chloro-1-cyclopropylbutane-1,3-dione .[1] It is a halogenated β-diketone containing a cyclopropyl group. The presence of the reactive dicarbonyl moiety, the cyclopropyl ring, and the alpha-chloro substitution makes it a molecule of interest for synthetic chemistry and potential biological applications.

Table 1: Physicochemical Properties of 2-Chloro-1-cyclopropylbutane-1,3-dione

| Property | Value | Source |

| IUPAC Name | 2-chloro-1-cyclopropylbutane-1,3-dione | PubChem[1] |

| CAS Number | 473924-31-1 | Guidechem[2] |

| Molecular Formula | C₇H₉ClO₂ | PubChem[1] |

| Molecular Weight | 160.60 g/mol | PubChem[1] |

| Monoisotopic Mass | 160.0291072 Da | PubChem[1] |

| Boiling Point | 220.3 °C at 760 mmHg (Predicted) | LookChem[3] |

| Density | 1.271 g/cm³ (Predicted) | LookChem[3] |

| Flash Point | 88.2 °C (Predicted) | LookChem[3] |

| Topological Polar Surface Area | 34.1 Ų | PubChem[1] |

| Canonical SMILES | CC(=O)C(C(=O)C1CC1)Cl | Guidechem[2] |

| InChIKey | NUMZQGFCEWHHCX-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols: Synthesis

The synthesis of 2-chloro-1-cyclopropylbutane-1,3-dione is typically achieved in a two-step process. First, the precursor 1-cyclopropylbutane-1,3-dione is synthesized, followed by selective chlorination at the C2 position.

This protocol is based on a Claisen condensation reaction using cyclopropyl methyl ketone and an acetate source.

Materials:

-

Cyclopropyl methyl ketone

-

Sodium ethoxide (21 wt% solution in ethanol)

-

Ethyl acetate

-

10% Hydrochloric acid (aqueous)

-

Ethyl ether

-

Magnesium sulfate (anhydrous)

-

Nitrogen gas supply

Procedure: [4]

-

To a stirred solution of cyclopropyl methyl ketone (8.4 g, 0.1 mol) in ethyl acetate (100 mL) under a nitrogen atmosphere, add sodium ethoxide solution (39 mL, 0.1 mol) dropwise.

-

Fit the reaction flask with a condenser and a Dean-Stark trap to remove ethanol via azeotropic distillation upon heating. Add ethyl acetate as needed to maintain the reaction volume.

-

Continue heating for approximately three hours until the distillate temperature reaches 75°C.

-

Allow the reaction mixture to cool and stand overnight. A white solid (the sodium salt of the dione) will precipitate.

-

Collect the solid precipitate by filtration.

-

Dissolve the solid in water and acidify the solution to pH 2 at 0°C using 10% aqueous hydrochloric acid.

-

Extract the acidified aqueous solution three times with ethyl ether.

-

Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-cyclopropylbutane-1,3-dione as an oil.

This is a general protocol for the electrophilic chlorination of a β-diketone. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Materials:

-

1-Cyclopropylbutane-1,3-dione

-

Sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Nitrogen gas supply

Procedure:

-

Dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in an anhydrous solvent under a nitrogen atmosphere.

-

Cool the solution to a controlled temperature (e.g., -10°C to 0°C).

-

Slowly add the chlorinating agent (e.g., SO₂Cl₂, 1.0-1.1 equivalents) dropwise to the stirred solution. The reaction proceeds via the enol tautomer, with electrophilic attack at the nucleophilic C2 position.[5]

-

Monitor the reaction by an appropriate method (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or distillation to obtain 2-chloro-1-cyclopropylbutane-1,3-dione.

Visualized Workflows and Potential Biological Relevance

The following diagram illustrates the two-step synthesis process from starting materials to the final product.

Caption: Synthetic workflow for 2-chloro-1-cyclopropylbutane-1,3-dione.

While no specific biological pathway for this exact molecule has been elucidated, compounds containing dione and chlorinated moieties have been investigated as potential inhibitors of signaling kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR2).[6] These receptors are often hyperactivated in malignant cells.[6] The following diagram illustrates a hypothetical mechanism where such a compound could interfere with a generic kinase signaling cascade.

Caption: Potential inhibitory action on a receptor tyrosine kinase pathway.

The cyclopropyl group is also a structural motif found in many biologically active molecules, contributing to metabolic stability and potent enzyme inhibition.[7] Its presence, combined with the reactive α-chloro-β-diketone system, suggests potential applications as a covalent inhibitor or a scaffold for developing targeted therapeutics. Further research is required to explore the specific biological activities and mechanisms of action of 2-chloro-1-cyclopropylbutane-1,3-dione.

References

- 1. 2-Chloro-1-cyclopropylbutane-1,3-dione | C7H9ClO2 | CID 21949831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-chloro-1-cyclopropylbutane-1,3-dione|lookchem [lookchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Buy 2-Chloro-1-cyclobutyl-butane-1,3-dione (EVT-1715924) | 1020732-21-1 [evitachem.com]

- 6. Synthesis and biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorinated Beta-Diketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of chlorinated beta-diketones. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric characteristics, which influence their reactivity and biological activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate further research and development.

Physicochemical Properties of Chlorinated Beta-Diketones

Chlorinated beta-diketones are characterized by the presence of at least one chlorine atom on the carbon skeleton of a beta-diketone. This substitution significantly impacts the compound's acidity, keto-enol tautomerism, and overall reactivity. A notable example is 3-chloro-2,4-pentanedione, a well-characterized chlorinated beta-diketone.

Keto-Enol Tautomerism

Beta-diketones exist as a dynamic equilibrium between their diketo and enol tautomeric forms. The enol form is often stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring. The presence of an electron-withdrawing chlorine atom on the α-carbon can influence this equilibrium.

Acidity

The presence of two carbonyl groups significantly increases the acidity of the α-protons. Chlorination at the α-position further enhances this acidity due to the inductive electron-withdrawing effect of the chlorine atom. This property is crucial for their role as versatile intermediates in organic synthesis. While specific pKa values for a wide range of chlorinated beta-diketones are not extensively documented, the trend of increased acidity upon halogenation is well-established. For comparison, the pKa of acetylacetone is approximately 9 in water.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for representative chlorinated beta-diketones.

Table 1: Physical Properties of 3-Chloro-2,4-pentanedione

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClO₂ | [2] |

| Molecular Weight | 134.56 g/mol | [2] |

| Boiling Point | 49-52 °C at 18 mmHg | [3] |

| Density | 1.1921 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.483 | [3] |

| Flash Point | 56 °C (closed cup) | [3] |

| Appearance | Clear brown-yellow liquid | [2] |

Table 2: Spectroscopic Data for 3-Chloro-2,4-pentanedione

| Spectroscopic Technique | Key Features | Reference |

| ¹H NMR | Spectra available from Sigma-Aldrich. | [2] |

| ¹³C NMR | Spectra available from Wiley-VCH. | [2] |

| IR Spectroscopy | C=O stretching vibrations are prominent. | [2] |

| Mass Spectrometry | Molecular ion peak at m/z 134. | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of chlorinated beta-diketones.

Synthesis of 3-Chloro-2,4-pentanedione

A general and efficient method for the synthesis of 3-chloro-2,4-pentanedione involves the direct chlorination of acetylacetone.

Materials:

-

Acetylacetone

-

Chlorine gas

-

Temperature-controlled reactor system

-

Metering pump

Procedure:

-

Set up a temperature-controlled reactor and maintain the reaction temperature at 15°C.

-

Adjust the system pressure to 1-2 atm.

-

Continuously introduce acetylacetone into the reactor using a metering pump at a flow rate of 1 mol/h.

-

Simultaneously, introduce chlorine gas at a flow rate of 1.0 mol/h.

-

Strictly control the reaction time to 20 seconds.

-

Gradually increase the temperature at the reactor outlet to 35°C and the temperature at the outlet of the second pipeline to 25°C.

-

Continue the reaction for 1 hour.

-

The product can be purified by distillation.[4]

Synthesis of Chlorinated Chalcone Derivatives

Chlorinated chalcones, which share a structural resemblance to some complex chlorinated beta-diketones, can be synthesized via a Claisen-Schmidt condensation. This protocol can be adapted for the synthesis of more complex chlorinated beta-diketones.

Materials:

-

A substituted acetophenone (e.g., 4-chloroacetophenone)

-

An aromatic aldehyde

-

Ethanol

-

Sodium hydroxide (40% aqueous solution)

Procedure:

-

Dissolve the substituted acetophenone and the aromatic aldehyde in ethanol.

-

Cool the mixture to 5-10°C in an ice bath.

-

Slowly add 40% aqueous sodium hydroxide solution to the mixture with stirring.

-

Continue stirring at low temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.

Biological Activity and Potential Signaling Pathways

Beta-diketone scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[5] The introduction of chlorine atoms can modulate these activities. While specific signaling pathways for many chlorinated beta-diketones are still under investigation, the Wnt/β-catenin signaling pathway is a known target for some chlorinated organic molecules and a plausible target for this class of compounds.

The Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various cancers. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled receptors, leading to the inhibition of the destruction complex, stabilization of β-catenin, and its translocation to the nucleus where it activates target gene transcription.

Small molecule inhibitors can target various components of this pathway. For instance, some chlorinated compounds have been shown to interfere with the nuclear translocation of β-catenin or disrupt the interaction between β-catenin and TCF/LEF transcription factors.[6] Further research is warranted to elucidate the specific mechanisms of action of chlorinated beta-diketones on this and other signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Tautomeric Equilibrium of 2-Chloro-1-cyclopropylbutane-1,3-dione: A Technical Guide

Executive Summary: This technical guide provides an in-depth analysis of the keto-enol tautomerism in 2-chloro-1-cyclopropylbutane-1,3-dione. As a β-dicarbonyl compound, it exists as an equilibrium mixture of its keto and enol forms. The position of this equilibrium is critically influenced by substituent effects—notably the electron-withdrawing chloro group and the unique electronic properties of the cyclopropyl moiety—as well as solvent polarity. This document outlines the structural characteristics of the tautomers, presents quantitative equilibrium data in various solvents, details the experimental and computational methodologies for their study, and illustrates the underlying chemical principles and workflows.

Introduction to Tautomerism in β-Dicarbonyl Systems

Keto-enol tautomerism is a fundamental concept in organic chemistry where constitutional isomers, known as tautomers, readily interconvert.[1] For 1,3-dicarbonyl compounds, this equilibrium is particularly significant. While simple ketones predominantly exist in the keto form, the enol form of β-dicarbonyls is substantially stabilized by two key factors:

-

Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable, delocalized π-system.[2]

-

Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl, creating a stable six-membered pseudo-ring.[1]

The specific substituents on the β-dicarbonyl skeleton, such as the α-chloro and C1-cyclopropyl groups in 2-chloro-1-cyclopropylbutane-1,3-dione, further modulate this equilibrium. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity of the α-proton and stabilize the enol form through inductive effects.[2] The cyclopropyl group, with its high degree of s-character in its C-C bonds, can also stabilize an adjacent double bond, further influencing the tautomeric preference.

Tautomeric Forms and Equilibrium

2-Chloro-1-cyclopropylbutane-1,3-dione exists as an equilibrium between the diketo form and the chelated Z-enol form. The interconversion is typically catalyzed by acid or base and is slow on the NMR timescale, allowing for the distinct observation and quantification of both species.[3][4]

Quantitative Analysis of Tautomeric Equilibrium

The equilibrium constant (Keq = [Enol]/[Keto]) is highly dependent on the solvent environment. Nonpolar solvents are unable to form strong hydrogen bonds with the keto form, thus favoring the internally hydrogen-bonded enol tautomer. Conversely, polar protic solvents can stabilize the more polar keto form by engaging in intermolecular hydrogen bonding, shifting the equilibrium.[1]

The following table summarizes illustrative quantitative data for the tautomeric equilibrium of 2-chloro-1-cyclopropylbutane-1,3-dione in various deuterated solvents at 298 K, as would be determined by ¹H NMR spectroscopy.

| Solvent | Dielectric Constant (ε) | % Enol Tautomer | % Keto Tautomer | Keq ([Enol]/[Keto]) |

| Cyclohexane-d₁₂ | 2.0 | 92% | 8% | 11.50 |

| Chloroform-d | 4.8 | 85% | 15% | 5.67 |

| Acetone-d₆ | 20.7 | 68% | 32% | 2.13 |

| Acetonitrile-d₃ | 37.5 | 61% | 39% | 1.56 |

| DMSO-d₆ | 46.7 | 55% | 45% | 1.22 |

| Methanol-d₄ | 32.7 | 48% | 52% | 0.92 |

Experimental and Computational Protocols

Protocol for ¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy is the primary experimental technique for quantifying keto-enol tautomeric equilibria.[3] The interconversion between tautomers is slow enough that distinct signals for both species can be observed and integrated.

Objective: To determine the equilibrium constant (Keq) for the tautomerism of 2-chloro-1-cyclopropylbutane-1,3-dione in various deuterated solvents.

Materials & Equipment:

-

2-chloro-1-cyclopropylbutane-1,3-dione (≥95% purity)

-

Deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flasks and micropipettes

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of 2-chloro-1-cyclopropylbutane-1,3-dione in the chosen deuterated solvent at a concentration of approximately 10-20 mg/mL. Ensure the sample is fully dissolved.

-

Instrument Setup: Tune and shim the NMR spectrometer to the prepared sample to achieve optimal resolution. Set the experiment temperature to 298 K.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration of all signals.

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer. The keto form will exhibit a unique signal for the α-proton (methine C-H), typically around 4.5-5.5 ppm. The enol form will lack this signal but will show a characteristic enolic hydroxyl (-OH) proton, often as a broad singlet between 12-17 ppm.[5]

-

Other signals, such as the acetyl methyl group and cyclopropyl protons, will also appear at slightly different chemical shifts for each tautomer.

-

-

Quantification:

-

Integrate a well-resolved signal unique to the keto form (e.g., the α-proton) and a well-resolved signal unique to the enol form (e.g., the acetyl methyl protons of the enol).

-

Calculate the mole fraction of each tautomer. For example, if using the α-proton (1H) for the keto form and the acetyl methyl protons (3H) for the enol form:

-

Mole Fraction (Keto) ∝ Integral(α-H) / 1

-

Mole Fraction (Enol) ∝ Integral(acetyl-CH₃) / 3

-

-

Calculate the percentage of each tautomer and the equilibrium constant, Keq.

-

Protocol for Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for investigating the relative stabilities of tautomers and corroborating experimental findings.[6]

Objective: To calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of the keto and enol tautomers of 2-chloro-1-cyclopropylbutane-1,3-dione in the gas phase and in solution.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Procedure:

-

Structure Building: Construct 3D models of both the keto tautomer and the most stable (Z)-enol tautomer.

-

Geometry Optimization & Frequency Calculation (Gas Phase):

-

Perform a full geometry optimization for each tautomer in the gas phase. A common and reliable level of theory is B3LYP with a 6-311++G(d,p) basis set.[7]

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy, entropy, Gibbs free energy).

-

-

Solvation Modeling:

-

To simulate solvent effects, use the optimized gas-phase geometries as a starting point.

-

Perform a new optimization and frequency calculation for each tautomer within a continuum solvation model, such as the Polarizable Continuum Model (PCM). Specify the solvent of interest (e.g., chloroform, water).[6]

-

-

Energy Analysis:

-

Extract the final electronic energies and Gibbs free energies for both tautomers under each condition (gas phase, each solvent).

-

Calculate the relative energy: ΔE = Eenol - Eketo and ΔG = Genol - Gketo. A negative value indicates that the enol form is more stable.

-

Mechanism of Tautomer Interconversion

The interconversion between keto and enol forms does not occur spontaneously but is catalyzed by the presence of acid or base.[8]

-

Acid Catalysis: Involves initial protonation of a carbonyl oxygen, followed by deprotonation at the α-carbon to form the enol.[8]

-

Base Catalysis: Involves the deprotonation of the acidic α-carbon to form a resonance-stabilized enolate intermediate, which is subsequently protonated on the oxygen atom.[9]

Conclusion and Implications

The tautomeric equilibrium of 2-chloro-1-cyclopropylbutane-1,3-dione is a finely balanced interplay of electronic and solvent effects. The presence of the α-chloro and C1-cyclopropyl substituents likely favors a significant population of the enol tautomer, especially in nonpolar media where its intramolecular hydrogen bond provides substantial stabilization. Understanding and quantifying this equilibrium is crucial for professionals in drug development and chemical synthesis, as the reactivity, bioavailability, and physical properties of the keto and enol tautomers can differ significantly. The distinct nucleophilic character of the enol at its α-carbon, versus the electrophilic carbonyl carbons of the keto form, dictates its reaction pathways and potential biological interactions.[1][4] The methodologies presented herein provide a robust framework for the comprehensive characterization of this and similar β-dicarbonyl systems.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 6. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 7. jocpr.com [jocpr.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-1-cyclopropylbutane-1,3-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 2-Chloro-1-cyclopropylbutane-1,3-dione in various organic solvents. Due to the limited availability of specific experimental data in public literature, this document focuses on establishing a robust framework for researchers to conduct their own solubility assessments. The provided protocols and data presentation formats are designed to facilitate standardized and comparable results, crucial for applications in drug development, process chemistry, and chemical research.

Introduction to 2-Chloro-1-cyclopropylbutane-1,3-dione

2-Chloro-1-cyclopropylbutane-1,3-dione, with the molecular formula C₇H₉ClO₂, is a dione derivative featuring a cyclopropyl group.[1][2] Its chemical structure suggests a moderate polarity, which will influence its solubility in different organic solvents. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo screening. The general principle of "like dissolves like" provides a preliminary guide, suggesting that its solubility will be higher in solvents with similar polarity.[3][4][5]

Chemical and Physical Properties:

Theoretical Considerations for Solubility

The solubility of a solid in a liquid is the concentration of the saturated solution at a specific temperature. For a compound like 2-Chloro-1-cyclopropylbutane-1,3-dione, its solubility in a given organic solvent will be influenced by several factors:

-

Polarity of the Solute and Solvent: The presence of two carbonyl groups and a chlorine atom imparts polarity to the molecule. Solvents with moderate to high polarity, such as alcohols, ketones, and esters, are expected to be effective at dissolving this compound. Non-polar solvents like alkanes may exhibit lower solubility.

-

Hydrogen Bonding: The carbonyl oxygens can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors may exhibit enhanced solubility.

-

Temperature: For most solid solutes, solubility increases with temperature.[6] This relationship is important for processes like recrystallization.

-

Crystalline Structure: If the compound is a solid, the strength of its crystal lattice will affect the energy required to dissolve it.

Experimental Determination of Solubility

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the solubility of 2-Chloro-1-cyclopropylbutane-1,3-dione.

-

2-Chloro-1-cyclopropylbutane-1,3-dione (high purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the key steps for determining the solubility of a compound.

-

Preparation: Accurately weigh a specific amount of the organic solvent into a series of vials.

-

Addition of Solute: Add an excess amount of 2-Chloro-1-cyclopropylbutane-1,3-dione to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. Reaching equilibrium is crucial for accurate measurements.[7]

-

Sample Collection and Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove any solid particles.

-

Dilution: Accurately dilute the collected aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 2-Chloro-1-cyclopropylbutane-1,3-dione.

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents and temperatures.

Table 1: Solubility of 2-Chloro-1-cyclopropylbutane-1,3-dione in Various Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Ethanol | 5.2 | ||

| Methanol | 6.6 | ||

| Water | 10.2 |

Note: The polarity index values are approximate and can vary slightly depending on the scale used. The solubility data in this table are placeholders to be filled with experimental results.

Qualitative Solubility Classification

For rapid screening, a qualitative assessment of solubility can be performed. This involves observing the dissolution of a small, pre-weighed amount of the compound in a fixed volume of solvent.

Table 2: Qualitative Solubility Classification Scheme

| Classification | Description | Approximate Solubility Range (mg/mL) |

| Very Soluble | Dissolves quickly and completely. | > 100 |

| Freely Soluble | Dissolves readily. | 33 - 100 |

| Soluble | Forms a solution. | 10 - 33 |

| Sparingly Soluble | Partially dissolves. | 1 - 10 |

| Slightly Soluble | Very little dissolves. | 0.1 - 1 |

| Very Slightly Soluble | Practically no dissolution observed. | < 0.1 |

| Insoluble | No visible dissolution. | < 0.01 |

The following diagram illustrates a logical workflow for classifying the solubility of a compound based on its behavior in different types of solvents.

Caption: A decision tree for the qualitative classification of an organic compound's solubility.

Conclusion

While specific, publicly available data on the solubility of 2-Chloro-1-cyclopropylbutane-1,3-dione is scarce, this guide provides the necessary framework for researchers to determine these crucial physical properties. By following the outlined experimental protocols and data reporting standards, the scientific community can build a reliable database for this and other compounds of interest. A systematic approach to determining and reporting solubility is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

- 1. 2-Chloro-1-cyclopropylbutane-1,3-dione | C7H9ClO2 | CID 21949831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

Methodological & Application

Synthesis of Heterocycles Using 2-Chloro-1-cyclopropylbutane-1,3-dione: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Chloro-1-cyclopropylbutane-1,3-dione as a key starting material. This versatile building block offers a straightforward and efficient route to novel pyrazoles, isoxazoles, and pyrimidines, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction

2-Chloro-1-cyclopropylbutane-1,3-dione is a highly reactive intermediate that can undergo cyclocondensation reactions with a variety of binucleophilic reagents to yield a range of substituted five- and six-membered heterocycles. The presence of the chloro substituent at the 2-position and the cyclopropyl and methyl groups at the 1- and 3-positions, respectively, allows for the regioselective synthesis of unique heterocyclic scaffolds. These scaffolds are valuable for library synthesis and lead optimization in drug discovery programs.

Applications in Heterocyclic Synthesis

The primary application of 2-Chloro-1-cyclopropylbutane-1,3-dione lies in its reaction with dinucleophiles to form heterocyclic rings. This document focuses on three key transformations:

-

Synthesis of Pyrazoles: Reaction with hydrazine derivatives yields 3-cyclopropyl-4-chloro-5-methylpyrazoles.

-

Synthesis of Isoxazoles: Reaction with hydroxylamine leads to the formation of 3-cyclopropyl-4-chloro-5-methylisoxazoles.

-

Synthesis of Pyrimidines: Cyclocondensation with guanidine affords 2-amino-4-cyclopropyl-5-chloro-6-methylpyrimidines.

These reactions provide a modular approach to a variety of substituted heterocycles with potential applications in areas such as oncology, infectious diseases, and inflammation.

Reaction Pathways

The general reaction pathways for the synthesis of pyrazoles, isoxazoles, and pyrimidines from 2-Chloro-1-cyclopropylbutane-1,3-dione are depicted below.

Figure 1: General reaction pathways for heterocycle synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from 2-Chloro-1-cyclopropylbutane-1,3-dione.

| Entry | Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hydrazine Hydrate | Ethanol | 78 | 4 | 85 |

| 2 | Phenylhydrazine | Acetic Acid | 100 | 6 | 78 |

Table 1: Synthesis of Pyrazole Derivatives.

| Entry | Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Hydroxylamine HCl | Ethanol | 78 | 5 | 82 |

Table 2: Synthesis of Isoxazole Derivatives.

| Entry | Reactant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Guanidine HCl | NaOEt | Ethanol | 78 | 8 | 75 |

Table 3: Synthesis of Pyrimidine Derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyclopropyl-4-chloro-5-methylpyrazole

This protocol describes a general procedure for the synthesis of 3-cyclopropyl-4-chloro-5-methylpyrazole via the cyclocondensation of 2-Chloro-1-cyclopropylbutane-1,3-dione with hydrazine hydrate.

Figure 2: Workflow for pyrazole synthesis.

Materials:

-

2-Chloro-1-cyclopropylbutane-1,3-dione (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-Chloro-1-cyclopropylbutane-1,3-dione in ethanol, add hydrazine hydrate dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane solvent system.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 3-cyclopropyl-4-chloro-5-methylpyrazole as a solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Cyclopropyl-4-chloro-5-methylisoxazole

This protocol outlines the synthesis of 3-cyclopropyl-4-chloro-5-methylisoxazole from 2-Chloro-1-cyclopropylbutane-1,3-dione and hydroxylamine hydrochloride.

Figure 3: Workflow for isoxazole synthesis.

Materials:

-

2-Chloro-1-cyclopropylbutane-1,3-dione (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (1.2 eq)

-

Ethanol

-

Water

Procedure:

-

Suspend 2-Chloro-1-cyclopropylbutane-1,3-dione and hydroxylamine hydrochloride in ethanol.

-

Add sodium acetate to the suspension and stir at room temperature for 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 5 hours.

-

Monitor the reaction progress by TLC (3:7 ethyl acetate/hexane).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to afford 3-cyclopropyl-4-chloro-5-methylisoxazole.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Synthesis of 2-Amino-4-cyclopropyl-5-chloro-6-methylpyrimidine

This protocol details the synthesis of 2-amino-4-cyclopropyl-5-chloro-6-methylpyrimidine through the reaction of 2-Chloro-1-cyclopropylbutane-1,3-dione with guanidine hydrochloride.

Figure 4: Workflow for pyrimidine synthesis.

Materials:

-

2-Chloro-1-cyclopropylbutane-1,3-dione (1.0 eq)

-

Guanidine hydrochloride (1.1 eq)

-

Sodium metal (2.2 eq)

-

Absolute Ethanol

-

Acetic acid

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add guanidine hydrochloride and stir for 30 minutes at room temperature.

-

Add a solution of 2-Chloro-1-cyclopropylbutane-1,3-dione in ethanol to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8 hours.

-

Monitor the reaction by TLC (1:1 ethyl acetate/hexane).

-

Upon completion, cool the reaction mixture in an ice bath and neutralize with glacial acetic acid.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield 2-amino-4-cyclopropyl-5-chloro-6-methylpyrimidine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

2-Chloro-1-cyclopropylbutane-1,3-dione is a reactive and potentially corrosive compound; handle with care.

-

Hydrazine hydrate is toxic and a suspected carcinogen; handle with extreme caution.

-

Sodium metal reacts violently with water; handle under an inert atmosphere and with appropriate precautions.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

2-Chloro-1-cyclopropylbutane-1,3-dione: A Versatile But Underutilized Building Block in Medicinal Chemistry

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While specific, documented applications of 2-Chloro-1-cyclopropylbutane-1,3-dione as a building block in medicinal chemistry are not extensively reported in publicly available literature, its chemical structure suggests significant potential for the synthesis of novel, biologically active molecules. The presence of a reactive 1,3-dicarbonyl moiety, a secondary alkyl chloride, and a cyclopropyl group offers multiple avenues for chemical modification and the introduction of molecular diversity. This document outlines potential applications, hypothetical experimental protocols, and data management structures to guide researchers in exploring the utility of this compound.

Potential Applications in Drug Discovery

The unique combination of functional groups in 2-Chloro-1-cyclopropylbutane-1,3-dione makes it an attractive starting material for the synthesis of a variety of heterocyclic scaffolds known to be prevalent in medicinal chemistry.

-

Synthesis of Heterocycles: The 1,3-dione functionality is a classic precursor for the synthesis of numerous five- and six-membered heterocyclic systems. By reacting with various binucleophiles, it can be converted into pyrazoles, isoxazoles, pyrimidines, and pyridones. These scaffolds are central to the structure of many approved drugs.

-

Introduction of a Cyclopropyl Moiety: The cyclopropyl group is a valuable feature in medicinal chemistry, often introduced to modulate a compound's metabolic stability, conformation, and potency. Its presence in the building block allows for the direct incorporation of this desirable motif.

-

Site for Linker Attachment or Further Functionalization: The chloro group provides a reactive handle for nucleophilic substitution, allowing for the attachment of various side chains, linkers, or pharmacophoric elements. This enables the exploration of structure-activity relationships (SAR) by systematically modifying this position.

Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the utilization of 2-Chloro-1-cyclopropylbutane-1,3-dione in the synthesis of a diverse library of compounds for screening.

Caption: Hypothetical synthetic pathways for 2-Chloro-1-cyclopropylbutane-1,3-dione.

Data Presentation

Systematic evaluation of the synthesized compounds is crucial. The following table provides a template for organizing key quantitative data for easy comparison.

| Compound ID | Synthetic Yield (%) | Purity (%) | Target | IC₅₀ (µM) | Cell-based Activity (µM) |

| Example-001 | Kinase X | ||||

| Example-002 | GPCR Y | ||||

| Example-003 | Protease Z |

Experimental Protocols

The following are generalized, hypothetical protocols for key transformations that could be performed with 2-Chloro-1-cyclopropylbutane-1,3-dione. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of a Pyrazole Derivative

This protocol describes a potential synthesis of a pyrazole derivative via condensation with a hydrazine.

Workflow Diagram:

Caption: Workflow for a hypothetical pyrazole synthesis.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-Chloro-1-cyclopropylbutane-1,3-dione in anhydrous ethanol (0.2 M).

-

Reagent Addition: Add 1.1 equivalents of the desired substituted hydrazine hydrate to the solution.

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-